N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide - 897623-73-3

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Catalog Number: EVT-2519318
CAS Number: 897623-73-3
Molecular Formula: C18H13FN6O2
Molecular Weight: 364.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)‐3‐(1H‐Indol‐3‐yl)‐2‐{[(4‐methoxyphenyl)carbamoyl]amino}‐N‐{[1‐(5‐methoxypyridin‐2‐yl)cyclohexyl]methyl}propanamide

Compound Description: This compound is a potent non-peptidic agonist of formyl peptide receptors (FPRs) []. FPRs, found in microglial cells, play a role in neuroinflammatory processes, particularly in Alzheimer's disease, by mediating the chemotactic activity of β‐amyloid peptides.

(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4- hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide (34)

Compound Description: This compound is a potent gamma-secretase inhibitor with potential applications in Alzheimer's disease treatment []. Gamma-secretase plays a crucial role in the production of amyloid-beta peptides, a key factor in Alzheimer's disease pathogenesis.

6-Aryl-2-(4-chlorobenzyl)-5-[(1H-indol-3-yl)methyl]imidazo[2,1-b][1,3,4]thiadiazoles

Compound Description: This series of compounds, with varying aryl substituents (phenyl, 4-fluorophenyl, 4-bromophenyl), exhibits interesting crystal structures stabilized by a combination of N—H⋯N and C—H⋯π interactions [].

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide (1)

Compound Description: This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory properties, but suffers from poor metabolic stability due to cytochrome P450-mediated metabolism [].

LAF237 [(S)-1-[(3-Hydroxy-1-adamantyl)ammo]acetyl-2-cyanopyrrolidine]

Compound Description: LAF237 is a dipeptidyl peptidase IV inhibitor, which increases the half-life of the incretin hormone, glucagon-like peptide-1 (GLP-1) []. It is investigated for its potential in improving pancreatic islet cell function and morphology, particularly in the context of type 2 diabetes.

SSR126768A (4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2- oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, Hydrochloride)

Compound Description: This compound is a potent and selective oxytocin (OT) receptor antagonist. It exhibits promising tocolytic activity, making it a potential candidate for managing preterm labor [].

(E)-5-benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol and (E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate

Compound Description: These Schiff base compounds exhibit antioxidant capacity and possess an intramolecular hydrogen bond forming an S(6) ring motif [].

Methyl 3-(4-bromophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-2-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

Compound Description: This compound showcases a complex structure with a pyrrolidine ring, a β-lactam ring, and an indole unit, stabilized by intramolecular and intermolecular interactions [].

Methyl 3-(2-chlorophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

Compound Description: This compound exhibits a complex structure with a pyrrolidine ring adopting a twist conformation and a planar β-lactam ring, stabilized by various intramolecular and intermolecular interactions [].

Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound features a 5-bromo-1H-indole ring linked to a hexahydroquinoline ring system []. Crystallographic studies reveal variations in the twist of the indole ring relative to the hexahydroquinoline ring in the asymmetric unit.

Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound exhibits a structure where a 1-methyl-1H-indol-3-yl group is connected to a hexahydroquinoline ring system []. Crystal structure analysis reveals specific conformations of the cyclohexene and dihydropyridine rings within the molecule.

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This benzenesulfonic acid derivative was synthesized unexpectedly through a ring closure reaction []. It shows antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin.

2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol and its S-alkylated/aralkylated derivatives

Compound Description: This series of compounds was synthesized and characterized using IR, 1H-NMR, and EI-MS techniques []. The parent compound, 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol, serves as a scaffold for generating various S-alkylated/aralkylated derivatives.

2-n-Butyl-3-[(2-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-4-one (Irbesartan)

Compound Description: Irbesartan is a non-peptidic angiotensin II type 1 receptor (AT1R) antagonist. It is used to treat cardiovascular diseases, such as hypertension and heart failure, by inhibiting angiotensin II's effects on blood pressure [, ].

3-Chloro-N-(2-((2-Dimethylamino) Ethyl) (Methyl) Amino)-4-Methoxy-5-((4-(1-Methyl-1h-Indol-3-Yl) Pyrimidin-2-Yl) Amino) Phenyl) Propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent [].

1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl] ethyl]-2-imidazolidinone (Sertindole)

Compound Description: Sertindole is an atypical neuroleptic drug that acts as a potent dopamine D-2 and serotonin 5-HT2 receptor antagonist. It is characterized by its non-cataleptogenic profile, unlike typical neuroleptics [, ].

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

Compound Description: This compound, with its specific substitution pattern on the indole ring, displays distinct crystal packing interactions involving intermolecular N-H⋯O hydrogen bonds and π-π stacking between pyrrole rings [].

(S)-Methyl 2-(4-R-phenylsulfonamido)-3-(1H-indol-3-yl)propanoate (R = H (1) and Cl (2))

Compound Description: These two compounds, differing only in the presence of a chlorine atom on the phenylsulfonamido group, have been synthesized and structurally characterized using X-ray crystallography [].

3-(2,4-Dichlorophenyl)-4(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB 216763)

Compound Description: SB 216763 is a selective GSK3β inhibitor that exhibits cardioprotective effects, particularly in reversing the "ceiling effect of protection" observed with certain pharmacological postconditioning agents [].

4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubtituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H) One Derivatives

Compound Description: This series of compounds combines sulfonamide functionality with a 2-Azitidinone group, demonstrating antibacterial and antioxidant activities [].

(3S,4R)-3-[2-(2-aminothiazol-4-yl)-(Z)-2-(O-substituted oxyimino)acetamido]-4-methyl-1-(1H-tetrazol-5-yl)-2-azetidinones

Compound Description: This series of monocyclic β-lactam antibiotics showcases the impact of lipophilic and hydrophilic substitutions on the oxyimino moiety on antibacterial activity against various bacterial strains, including Pseudomonas aeruginosa [].

7β-[2-Acylamino-2-(4-hydroxyphenyl)acetamido]-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]ceph-3-em-4-carboxylic Acids

Compound Description: This series of cephalosporin antibiotics focuses on the influence of chirality and N-acyl substituents on their broad-spectrum antibacterial activity, including against Pseudomonas aeruginosa [].

4-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid (Hptmba) and its Silver(I) Coordination Polymer

Compound Description: Hptmba, a ligand containing both tetrazole and carboxylic acid functional groups, forms a one-dimensional silver(I) coordination polymer with interesting structural features and potential applications in materials science [].

9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Compound Description: This compound, known for its anti-asthma properties, is synthesized through a practical and efficient route involving a key cyanotetrazole intermediate [].

3-Isopropyl-1-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one Hemihydrate

Compound Description: This structurally complex compound, characterized by X-ray crystallography, reveals a network of intermolecular C—H⋯O and C—H⋯N interactions contributing to its crystal packing stability [].

N-{2-[(2-dimethylaminoethyl)-methyl-amino]-5-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-ylamino]-4-methoxyphenyl}-acrylamide dichloroacetate

Compound Description: This compound acts as an EGFR modulator and is being investigated for its potential in cancer treatment [].

(E)-Ethyl 2-Cyano-3-(1H-indol-3-yl)acrylates and (E)-3-(1H-Indol-3-yl)acrylonitriles

Compound Description: These compounds, synthesized through an L-proline-catalyzed Knoevenagel condensation, represent a class of indole derivatives with potential applications in organic synthesis and medicinal chemistry [].

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: This compound serves as a crucial intermediate in synthesizing biologically active molecules, notably the anticancer drug Osimertinib [].

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and its 5,3-regioisomer

Compound Description: These pyrazole derivatives, specifically the 3,5-AB-CHMFUPPYCA isomer, were mistakenly sold as the synthetic cannabinoid AZ-037 []. This mislabeling highlights the importance of accurate identification and characterization in the field of novel psychoactive substances.

1-[(E)-4-(5-Bromo-1H-indol-3-yl)-1-methyl-2,5,6,7-tetrahydro-1H-azepin-2-ylidene]propan-2-one

Compound Description: This compound features a 5-bromo-1H-indole ring linked to a seven-membered azepine ring, with the azepine ring adopting a twist-boat conformation [].

5-((1H-indol-3-yl)Methylene)-2,2-Dimethyl-1,3-Dioxane-4,6-dione and its N-alkyl derivatives

Compound Description: These compounds, synthesized through a triphenylphosphine-catalyzed Knoevenagel condensation, represent a class of indole derivatives with potential applications in organic synthesis and medicinal chemistry [].

1-Alkyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ols and N-Acetyl-N-[2-[1-acetyl-2-[1-(acetyloxy)-1-propenyl]-1H-indol-3-yl]ethyl]acetamides

Compound Description: These compounds are synthesized through a modified Bischler-Napieralski reaction and highlight the versatility of indole derivatives in accessing diverse heterocyclic frameworks [].

5-(Indol-3-yl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione

Compound Description: This compound is synthesized through the reaction of alloxan with indole and has been structurally characterized using XRD [].

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description: This indole derivative exhibits dual inhibitory activity against cholinesterases and monoamine oxidase, making it a potential candidate for developing new treatments for neurodegenerative diseases [].

(1H-Tetrazol-5-yl)-allenes

Compound Description: These compounds, prepared for the first time, represent a new class of building blocks for synthesizing tetrazolyl heterocycles via [3 + 2] cycloaddition reactions with aziridines [].

Properties

CAS Number

897623-73-3

Product Name

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Molecular Formula

C18H13FN6O2

Molecular Weight

364.34

InChI

InChI=1S/C18H13FN6O2/c19-11-5-7-12(8-6-11)25-16(22-23-24-25)10-21-18(27)17(26)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2,(H,21,27)

InChI Key

RVBFROLNSRYVCB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.